molecular formula C14H9F3N2O2S B2932742 2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole CAS No. 1170430-91-7

2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole

Cat. No.: B2932742
CAS No.: 1170430-91-7
M. Wt: 326.29
InChI Key: YFTLDTXGKGHRJV-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a thioether linkage

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole has been studied for its potential biological activity. It may exhibit properties such as antimicrobial or antifungal activity, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used as a building block for the production of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials.

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Therefore, compounds like this could have potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole typically involves multiple steps, starting with the formation of the furan ring. One common approach is the cyclization of a furan derivative with a suitable thioamide under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and safety. The use of automated systems and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Mechanism of Action

The mechanism by which 2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to specific biological responses.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to downstream effects.

  • Receptors: It can bind to specific receptors, triggering signaling pathways.

  • Transporters: Interaction with transport proteins can affect the distribution and metabolism of the compound.

Comparison with Similar Compounds

  • 2-(Furan-2-yl)acetonitrile: Similar furan-based structure but lacks the trifluoromethyl group.

  • Furan-2-ylmethanethiol: Contains a furan ring and a thioether group but does not have the trifluoromethyl group.

  • 1,3,4-Oxadiazole derivatives: Similar oxadiazole core but different substituents.

Uniqueness: 2-(Furan-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(furan-2-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O2S/c15-14(16,17)10-4-1-3-9(7-10)8-22-13-19-18-12(21-13)11-5-2-6-20-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTLDTXGKGHRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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